3,4-Diaminobenzoic acid

Description

The exact mass of the compound this compound is 152.058577502 g/mol and the complexity rating of the compound is 161. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

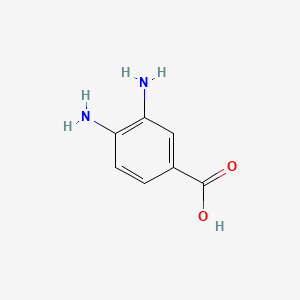

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-diaminobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,8-9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMGYNNCNNODNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29692-96-4 | |

| Record name | Benzoic acid, 3,4-diamino-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29692-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00210920 | |

| Record name | 3,4-Diaminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey or brown powder; [Alfa Aesar MSDS] | |

| Record name | 3,4-Diaminobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10992 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000956 [mmHg] | |

| Record name | 3,4-Diaminobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10992 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

619-05-6, 29692-96-4 | |

| Record name | 3,4-Diaminobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Diaminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,4-diamino-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Diaminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-diaminobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIAMINOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H2G880K12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3,4-Diaminobenzoic Acid

Introduction: The Versatile Scaffolding of 3,4-Diaminobenzoic Acid

This compound (DABA), CAS No. 619-05-6, is an aromatic compound of significant interest to the scientific community, particularly those in medicinal chemistry, polymer science, and materials research.[1][2] Its structure is deceptively simple: a benzoic acid core functionalized with two adjacent amino groups at the 3- and 4-positions.[1] This specific arrangement of a carboxylic acid and an ortho-phenylenediamine moiety within a single molecule imparts a unique and highly versatile reactivity profile. It is not merely a trifunctional molecule; it is a pre-organized scaffold for the construction of complex heterocyclic systems. In the solid state, DABA exists as a zwitterion, with the carboxylic proton transferred to the meta-positioned amino group.[3][4]

This guide provides an in-depth exploration of the core chemical properties and reactivity of DABA. We will move beyond a simple recitation of facts to explore the causality behind its chemical behavior, offering field-proven insights and detailed protocols for its application. For researchers and drug development professionals, a thorough understanding of DABA is foundational for its use as a key building block in the synthesis of pharmaceuticals, high-performance polymers like polybenzimidazoles (PBIs), and specialized dyes.[1][2][5]

Core Physicochemical Properties

The physical properties of DABA dictate its handling, storage, and behavior in various solvent systems. It typically appears as an off-white to light brown crystalline powder.[1][6] Its stability under ambient conditions is good, though it should be stored protected from light and air to prevent gradual oxidation and degradation.[6][7]

| Property | Value | Source(s) |

| CAS Number | 619-05-6 | [1][4][7] |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Appearance | Off-white to light brown crystalline powder | [1][4][6] |

| Melting Point | 208-210 °C (with decomposition) | [3][7] |

| Solubility (at 20°C) | Water: 2.2 g/L[3][8]Methanol: 10 mg/mL[3][4]DMF: Soluble[3][4] | [3][4][8] |

| pKa (Carboxylic Acid) | 4.75 | [9] |

| Predicted pKa | 5.02 ± 0.10 | [6][7] |

Spectral Characterization

Unambiguous identification of DABA and its reaction products is critical. The following spectral data are characteristic of the compound's structure.

| Technique | Characteristic Features | Source(s) |

| ¹H NMR | Aromatic protons typically appear as a complex multiplet system between 6.4 and 7.2 ppm. The spectrum shows three distinct aromatic signals corresponding to the protons at the C2, C5, and C6 positions. The amino and carboxylic acid protons are exchangeable and may appear as broad singlets. | [10][11] |

| ¹³C NMR | The spectrum will display seven distinct carbon signals. The carboxyl carbon appears downfield (>167 ppm), while the six aromatic carbons appear in the 114-151 ppm range. The carbons bearing the amino groups (C3, C4) are typically shielded compared to the others. | [12] |

| FT-IR (cm⁻¹) | ~3400-3200: N-H stretching (symmetric and asymmetric) of the two amino groups.~3000-2500: Broad O-H stretching of the carboxylic acid.~1680-1660: C=O stretching of the carboxylic acid.~1620-1580: N-H bending and aromatic C=C stretching. | [11] |

| Mass Spectrometry | The molecular ion peak [M]⁺ is observed at m/z = 152. | [12] |

The Landscape of Reactivity: A Trifunctional Building Block

The utility of DABA stems from the distinct reactivity of its three functional groups. The ortho-disposed amino groups, in particular, provide a gateway to a vast array of heterocyclic chemistry.

Caption: Reactivity map of this compound's functional groups.

Reactions of the Carboxylic Acid Group

The -COOH group undergoes typical reactions of aromatic carboxylic acids. It can be readily converted to esters via Fischer esterification or to amides using standard peptide coupling reagents (e.g., HATU, EDC), providing a handle for attaching DABA to other molecules of interest.

Reactions of the Amino Groups

The two amino groups behave as typical aromatic amines. They can be acylated by acid chlorides or anhydrides and can undergo diazotization when treated with nitrous acid to form diazonium salts. These salts are intermediates in the synthesis of azo dyes and other derivatives.[1]

The Power of Synergy: ortho-Diamino Cyclocondensation

The most powerful and widely exploited feature of DABA is the synergistic reactivity of the adjacent amino groups. This ortho-phenylenediamine motif is a classic precursor for a variety of fused heterocyclic rings.

-

Benzimidazole Synthesis: Condensation with aldehydes or carboxylic acids (or their derivatives) under acidic conditions yields 2-substituted benzimidazoles.[13] This reaction, often referred to as the Phillips condensation, is a cornerstone of medicinal chemistry, as the benzimidazole core is a privileged scaffold found in numerous FDA-approved drugs.[3][14]

-

Quinoxaline Synthesis: Reaction with 1,2-dicarbonyl compounds, such as glyoxal or benzil, leads to the formation of quinoxalines.[3][15] This provides a route to another important class of nitrogen-containing heterocycles.

-

Polymerization: As an AB-type monomer containing both nucleophilic amine groups and an electrophilic carboxylic acid group, DABA can undergo self-condensation at high temperatures, typically in a polyphosphoric acid (PPA) medium, to produce poly(2,5-benzimidazole) (ABPBI), a high-performance polymer known for its exceptional thermal and chemical stability.[2][16][17]

Key Synthetic Protocols & Mechanistic Insights

The following protocols are presented as self-validating systems, including justifications for procedural steps and methods for verification, reflecting best practices in a research setting.

Protocol 1: Synthesis of a 2-Arylbenzimidazole via Phillips Condensation

This protocol details the synthesis of a benzimidazole derivative from DABA and an aromatic aldehyde, a common transformation in drug discovery.

Introduction & Causality: The reaction proceeds via initial formation of a Schiff base between one amino group and the aldehyde. The intramolecular nucleophilic attack of the second amino group onto the imine carbon initiates cyclization. The subsequent dehydration and aromatization (often an oxidation) yields the stable benzimidazole ring. An acid catalyst is typically not required with aldehydes but a mild oxidant is used to facilitate the final aromatization step.

Materials and Reagents:

-

This compound (DABA)

-

An aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Ethanol (solvent)

-

Sodium metabisulfite (Na₂S₂O₅) or a similar mild oxidant/catalyst

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.

-

Reagent Addition: Add 1.05 equivalents of the aromatic aldehyde to the solution.

-

Catalyst Addition: Add a catalytic amount (e.g., 0.2 equivalents) of sodium metabisulfite.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification (Trustworthiness): Collect the crude solid by filtration. Wash the solid with cold ethanol to remove unreacted starting materials. Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-arylbenzimidazole-5-carboxylic acid.

-

Characterization: Confirm the identity and purity of the product by measuring its melting point and acquiring ¹H NMR and mass spectra.

Caption: Experimental workflow for benzimidazole synthesis from DABA.

Protocol 2: Selective Amide Bond Formation with an Fmoc-Protected Amino Acid

This protocol demonstrates the use of DABA in peptide chemistry, showcasing a selective acylation of one amino group.[18][19]

Introduction & Causality: While DABA has two amino groups, selective acylation at the more sterically accessible 3-amino position can be achieved under controlled conditions using modern coupling reagents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an efficient coupling agent that activates the carboxylic acid of the incoming amino acid, facilitating nucleophilic attack by the amine. An organic base like N-methylmorpholine (NMM) is used to deprotonate the amine and neutralize the acid byproduct.

Materials and Reagents:

-

Fmoc-protected amino acid (e.g., Fmoc-Phe-OH)

-

This compound (DABA)

-

HATU

-

N-Methylmorpholine (NMM)

-

Dimethylformamide (DMF, anhydrous)

-

Water (for precipitation)

Step-by-Step Methodology:

-

Activation: In a flask under an inert atmosphere (N₂), dissolve 1.0 equivalent of the Fmoc-amino acid and 1.2 equivalents of HATU in anhydrous DMF.

-

Base Addition: Add 2.0 equivalents of NMM and stir the solution for 60 minutes at room temperature to form the activated ester.

-

Coupling: Cool the solution to 0 °C in an ice bath. Add 1.3 equivalents of DABA in portions over 30-40 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Workup & Purification (Trustworthiness): Reduce the DMF volume by half under vacuum. Add a large volume of water to the concentrated mixture to precipitate the product. Stir the resulting slurry for 60 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. The product is often pure enough for subsequent use without chromatography.[18]

-

Characterization: Confirm the structure via NMR and Mass Spectrometry.

Applications in Materials Science and Drug Discovery

The unique reactivity of DABA makes it a valuable precursor in several high-tech fields:

-

Drug Discovery: DABA is a foundational component for synthesizing inhibitors of the oxytocinase subfamily of M1 aminopeptidases, which are implicated in immune regulation.[20] Its derivatives have been explored for antibacterial, antifungal, and anticancer properties, largely owing to the versatile benzimidazole scaffold it can produce.[1]

-

Polymer Chemistry: As a monomer for polybenzimidazoles (PBIs), DABA contributes to materials with extraordinary thermal stability and mechanical strength.[2] These polymers are used in demanding applications, including protective apparel for firefighters, aerospace components, and high-temperature fuel cell membranes.[17]

-

Dye and Pigment Industry: The amino groups can be diazotized and coupled to form vibrant and stable azo dyes.[1]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize risk.

-

Potential Health Effects: DABA is classified as an irritant. It may cause irritation to the eyes, skin, and respiratory system upon contact or inhalation.[21][22][23] The toxicological properties have not been fully investigated.[21]

-

Personal Protective Equipment (PPE): Always wear appropriate chemical safety goggles, nitrile gloves, and a lab coat.[21][22] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[21][24]

-

Handling and Storage: Avoid creating dust. Wash hands thoroughly after handling. Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[7][21]

-

First Aid: In case of eye contact, flush immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and water. If inhaled, move to fresh air. If ingested, rinse mouth with water. Seek medical attention if irritation or other symptoms persist.[21][25]

Conclusion

This compound is a cornerstone molecule for synthetic chemists. Its value proposition lies in the elegant convergence of three reactive functional groups within a simple, stable aromatic framework. The ortho-phenylenediamine moiety, in particular, serves as a master key for unlocking efficient synthetic routes to benzimidazoles and other critical heterocyclic systems. For scientists in drug discovery and materials science, mastering the reactivity of DABA is not just an academic exercise; it is a practical necessity for innovating the next generation of medicines and high-performance materials.

References

- 1. srinichem.com [srinichem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 619-05-6 [chemicalbook.com]

- 4. This compound CAS#: 619-05-6 [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound - Protheragen [protheragen.ai]

- 8. This compound, 97% | Fisher Scientific [fishersci.ca]

- 9. global.oup.com [global.oup.com]

- 10. This compound(619-05-6) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. A14213.14 [thermofisher.com]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 16. Copolymerization of 4-(3,4-diamino-phenoxy)-benzoic acid and this compound towards H [zhikuyun.lwinst.com]

- 17. [논문]Copolymerization of 4-(3,4-diamino-phenoxy)-benzoic acid and this compound towards H3PO4-doped PBI membranes for proton conductor with better processability [scienceon.kisti.re.kr]

- 18. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 22. assets.thermofisher.com [assets.thermofisher.com]

- 23. lobachemie.com [lobachemie.com]

- 24. datasheets.scbt.com [datasheets.scbt.com]

- 25. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 3,4-Diaminobenzoic Acid from 4-Amino-3-nitrobenzoic Acid

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,4-diaminobenzoic acid (3,4-DABA), a critical building block in the pharmaceutical and dye industries. The primary focus is on the reduction of 4-amino-3-nitrobenzoic acid, a common and efficient synthetic route. This document delves into the underlying chemical principles, provides a detailed experimental protocol, outlines safety considerations, and discusses analytical methods for product characterization. The aim is to equip researchers and professionals with the necessary knowledge to perform this synthesis effectively and safely in a laboratory setting.

Introduction: The Significance of this compound

This compound (3,4-DABA), with the chemical formula C7H8N2O2, is a bifunctional molecule featuring both amino and carboxylic acid functional groups on a benzene ring. This unique structure makes it a valuable intermediate in the synthesis of a wide array of organic compounds. In the pharmaceutical industry, 3,4-DABA serves as a crucial precursor for the development of various drugs, where its structure is incorporated to impart specific therapeutic properties. Its derivatives are particularly important in the creation of anti-inflammatory and analgesic medications.[1] Furthermore, it is a key component in the production of azo dyes, contributing to the vibrant and stable colors essential in the textile industry.[1] The compound's ability to undergo cyclocondensation reactions also makes it a building block for heterocyclic compounds like quinoxalines and benzimidazoles.[2]

This guide focuses on a prevalent and reliable method for synthesizing 3,4-DABA: the chemical reduction of 4-amino-3-nitrobenzoic acid. This process offers high selectivity and yield, making it a preferred route in many research and industrial settings.

Chemical Principles and Mechanism

The core of this synthesis is the reduction of a nitro group (-NO2) to a primary amine group (-NH2). The starting material, 4-amino-3-nitrobenzoic acid, already possesses one amino group, and the selective reduction of the adjacent nitro group is the key transformation.

The presence of both an amino group and a nitro group on the benzene ring influences the molecule's reactivity.[1] The nitro group is strongly electron-withdrawing, which can affect the acidity of the carboxylic acid and the nucleophilicity of the existing amino group.[1]

The reduction of an aromatic nitro group is a well-established transformation in organic chemistry and can be achieved through various methods, including catalytic hydrogenation and chemical reduction using metals in acidic media. Catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C) or platinum, is a clean and efficient method.[3][4]

The general mechanism for catalytic hydrogenation involves the following key steps:

-

Adsorption: Both the nitro compound and hydrogen gas adsorb onto the surface of the metal catalyst.

-

Hydrogen Activation: The H-H bond in molecular hydrogen is weakened and broken by the catalyst, forming reactive metal-hydride species.

-

Stepwise Reduction: The nitro group is sequentially reduced to the amine. This process is believed to proceed through several intermediates, such as nitroso and hydroxylamine species.

-

Desorption: The final product, this compound, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

This method is highly chemoselective, meaning it preferentially reduces the nitro group without affecting the carboxylic acid or the existing amino group.[5]

Experimental Protocol: Catalytic Hydrogenation

This section provides a detailed, step-by-step methodology for the synthesis of this compound via the catalytic hydrogenation of 4-amino-3-nitrobenzoic acid.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Amino-3-nitrobenzoic acid | ≥98% | Standard Chemical Supplier | Starting material. |

| Palladium on Carbon (Pd/C) | 5% or 10% | Standard Chemical Supplier | Catalyst. Handle with care, can be pyrophoric. |

| Ethanol (EtOH) or Methanol (MeOH) | Anhydrous | Standard Chemical Supplier | Solvent. |

| Hydrogen Gas (H2) | High Purity | Gas Supplier | Reducing agent. |

| Celite® or Filter Aid | Laboratory Grade | Standard Chemical Supplier | For filtration of the catalyst. |

| Distilled Water | For workup and purification. | ||

| Hydrochloric Acid (HCl) | Concentrated | Standard Chemical Supplier | For pH adjustment during workup. |

| Sodium Bicarbonate (NaHCO3) | Saturated Solution | For neutralization. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker or a flask equipped with a hydrogen balloon), dissolve 4-amino-3-nitrobenzoic acid in a suitable solvent like ethanol or methanol. The concentration should be carefully chosen to ensure complete dissolution.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution. The catalyst loading is typically between 5-10 mol% relative to the starting material. It is crucial to perform this step under an inert atmosphere (e.g., nitrogen or argon) to prevent the dry catalyst from coming into contact with air, which could cause it to ignite.

-

Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas to remove any air. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).[3][4] The reaction is then stirred vigorously at room temperature or with gentle heating (e.g., 60-70°C) to ensure efficient mixing and contact between the reactants and the catalyst.[3][4]

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen from the vessel and purge it with an inert gas. The catalyst must be filtered off. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with solvent during filtration and subsequent handling. The filtration is typically done through a pad of Celite® to ensure all the fine catalyst particles are removed.

-

Workup and Isolation: The filtrate, containing the product, is concentrated under reduced pressure to remove the solvent. The resulting crude product can then be purified.

-

Purification: The crude this compound can be purified by recrystallization. A common method is to dissolve the crude product in hot water, followed by slow cooling to induce crystallization.[2] The purified crystals are then collected by filtration, washed with a small amount of cold water, and dried under vacuum.

Workflow Diagram

Caption: Experimental workflow for the synthesis of 3,4-DABA.

Safety Considerations

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols.

-

4-Amino-3-nitrobenzoic Acid: This compound is known to cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[6] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[6]

-

This compound: The product may also cause skin and eye irritation.[7] Standard handling precautions should be followed.

-

Palladium on Carbon (Pd/C): This catalyst is pyrophoric, especially when dry. It must be handled with extreme care in an inert atmosphere. Never allow the dry powder to come into contact with air or organic solvents in the absence of an inert atmosphere. The filtered catalyst should be kept wet and disposed of according to institutional guidelines for pyrophoric materials.

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All sources of ignition must be eliminated from the work area. The hydrogenation apparatus should be checked for leaks before use.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, several analytical techniques can be employed.

| Analytical Technique | Expected Results |

| Melting Point | Approximately 208-210 °C (with decomposition).[2] |

| ¹H NMR Spectroscopy | The proton NMR spectrum will show characteristic signals for the aromatic protons and the amine and carboxylic acid protons. The exact chemical shifts will depend on the solvent used.[8] |

| ¹³C NMR Spectroscopy | The carbon NMR spectrum will display the expected number of signals corresponding to the different carbon atoms in the molecule.[9] |

| FTIR Spectroscopy | The infrared spectrum will show characteristic absorption bands for the N-H stretches of the amino groups, the O-H stretch of the carboxylic acid, and the C=O stretch of the carboxyl group. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (152.15 g/mol ).[10] |

| HPLC | High-performance liquid chromatography can be used to assess the purity of the final product. |

Conclusion

The synthesis of this compound from 4-amino-3-nitrobenzoic acid via catalytic hydrogenation is a robust and efficient method. By understanding the underlying chemical principles, adhering to a detailed and safe experimental protocol, and employing appropriate analytical techniques for characterization, researchers can reliably produce this important chemical intermediate. This guide provides the foundational knowledge for scientists and professionals to successfully implement this synthesis in their work, paving the way for further innovation in drug discovery and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 619-05-6 [chemicalbook.com]

- 3. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 4. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. chemicalbook.com [chemicalbook.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. This compound(619-05-6) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Synthesis routes of this compound [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 3,4-Diaminobenzoic Acid

Introduction

3,4-Diaminobenzoic acid (3,4-DABA) is a bifunctional aromatic compound of significant interest in medicinal chemistry, polymer science, and materials research.[1] Its structure, featuring a benzoic acid core with two adjacent amino groups, makes it a versatile building block for the synthesis of heterocyclic compounds such as benzimidazoles and quinoxalines.[2] These structural motifs are prevalent in a wide array of pharmacologically active molecules and high-performance polymers.[3] A thorough understanding of the spectroscopic properties of 3,4-DABA is paramount for its effective utilization in research and development, enabling researchers to verify its structure, assess its purity, and monitor its reactions.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not only spectral data but also insights into the experimental considerations and interpretation of the results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the substitution pattern of the benzene ring and the presence of the amino and carboxylic acid functional groups.

¹H NMR Spectroscopy

Experimental Protocol: ¹H NMR of this compound

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to the compound's good solubility and the ability of the solvent to exchange with the labile protons of the amino and carboxylic acid groups, which can be observed in the spectrum.

-

Instrumentation: The spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.

-

Number of Scans: 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.

-

Reference: The residual solvent peak of DMSO-d₆ at δ 2.50 ppm is used as the internal reference.

-

Data and Interpretation

The ¹H NMR spectrum of this compound in DMSO-d₆ displays distinct signals for the aromatic protons and the exchangeable protons of the amino and carboxylic acid groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.8 (broad) | singlet | 1H | -COOH |

| 7.10 | doublet | 1H | H-6 |

| 6.95 | singlet | 1H | H-2 |

| 6.55 | doublet | 1H | H-5 |

| 4.85 (broad) | singlet | 4H | -NH₂ |

Note: The chemical shifts of the broad -COOH and -NH₂ signals can vary depending on the concentration and temperature.

In-depth Analysis:

-

The downfield broad singlet at approximately 11.8 ppm is characteristic of a carboxylic acid proton . Its broadness is a result of hydrogen bonding and chemical exchange.

-

The aromatic region of the spectrum shows three distinct signals, consistent with a 1,2,4-trisubstituted benzene ring.

-

The singlet at 6.95 ppm is assigned to H-2 , which is deshielded by the adjacent carboxylic acid group and has no adjacent protons to couple with.

-

The doublet at 7.10 ppm is assigned to H-6 , which is coupled to H-5.

-

The doublet at 6.55 ppm corresponds to H-5 , which is coupled to H-6. The upfield shift of this proton is due to the electron-donating effect of the adjacent amino group.

-

The broad singlet at around 4.85 ppm, integrating to four protons, is assigned to the two amino groups . The protons of the amino groups are exchangeable, leading to a broad signal.

Caption: Molecular structure of this compound with proton assignments.

¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR of this compound

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: The spectrum is acquired on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Reference: The solvent peak of DMSO-d₆ at δ 39.52 ppm is used as the internal reference.

-

Data and Interpretation

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing seven distinct carbon signals.

| Chemical Shift (δ, ppm) | Assignment |

| 168.5 | C=O (Carboxylic Acid) |

| 148.0 | C-3 |

| 145.5 | C-4 |

| 121.0 | C-1 |

| 117.5 | C-6 |

| 115.0 | C-5 |

| 114.0 | C-2 |

In-depth Analysis:

-

The signal at 168.5 ppm is characteristic of a carbonyl carbon in a carboxylic acid.

-

The signals at 148.0 ppm and 145.5 ppm are assigned to C-3 and C-4 , respectively. These carbons are deshielded due to the direct attachment of the electronegative nitrogen atoms of the amino groups.

-

The signal at 121.0 ppm is assigned to C-1 , the carbon atom to which the carboxylic acid group is attached.

-

The remaining three signals in the aromatic region correspond to the protonated carbons. Their assignments are based on substituent effects and can be confirmed with 2D NMR techniques like HSQC. The electron-donating amino groups cause an upfield shift of the carbons in their ortho and para positions.

Caption: Molecular structure of this compound with carbon assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the O-H, N-H, C=O, and C=C bonds.

Experimental Protocol: FT-IR of this compound

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and subtracted from the sample spectrum.

-

Data and Interpretation

The IR spectrum of this compound exhibits the following key absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 (broad) | Strong | O-H stretching (carboxylic acid) and N-H stretching (amino groups) |

| 1680-1660 | Strong | C=O stretching (carboxylic acid) |

| 1620-1580 | Medium-Strong | N-H bending (amino groups) and C=C stretching (aromatic ring) |

| 1450-1400 | Medium | C-O-H bending (carboxylic acid) |

| 1300-1200 | Strong | C-N stretching (aromatic amine) |

| 900-670 | Medium-Strong | C-H out-of-plane bending (aromatic ring) |

In-depth Analysis:

-

The broad absorption band in the 3400-3200 cm⁻¹ region is a composite of the O-H stretching vibration of the carboxylic acid, which is broadened by hydrogen bonding, and the symmetric and asymmetric N-H stretching vibrations of the two amino groups.[4]

-

The strong, sharp peak around 1670 cm⁻¹ is unequivocally assigned to the C=O stretching of the carboxylic acid group. Its position indicates that it is part of a conjugated system.

-

The bands in the 1620-1580 cm⁻¹ region are attributed to the N-H bending (scissoring) vibrations of the amino groups, which overlap with the C=C stretching vibrations of the aromatic ring.

-

The C-O-H in-plane bending of the carboxylic acid is observed around 1430 cm⁻¹ .

-

The strong absorption around 1250 cm⁻¹ is due to the C-N stretching of the aromatic amine.

-

The pattern of C-H out-of-plane bending bands in the fingerprint region (900-670 cm⁻¹ ) is characteristic of the 1,2,4-trisubstitution pattern of the benzene ring.

Caption: A typical workflow for FT-IR analysis using the KBr pellet method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene ring and n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms.

Experimental Protocol: UV-Vis Spectroscopy of this compound

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent, such as methanol or ethanol. A typical concentration is in the range of 10-5 to 10-4 M.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Acquisition Parameters:

-

Wavelength Range: Scan from 400 nm down to 200 nm.

-

Blank: Use the pure solvent as a blank to zero the absorbance.

-

Cuvette: Use a quartz cuvette with a 1 cm path length.

-

Expected Data and Interpretation

Expected Absorption Maxima (λ_max):

-

~220-240 nm: This band is likely due to a π → π* transition of the benzene ring. The presence of the amino and carboxyl groups as auxochromes will influence the exact position and intensity of this band.

-

~280-320 nm: A second, typically less intense, band is expected in this region. This can be attributed to another π → π* transition, which is red-shifted (shifted to longer wavelengths) due to the presence of the electron-donating amino groups and the electron-withdrawing carboxylic acid group, which extend the conjugation of the π-system. An n → π* transition involving the lone pair electrons on the nitrogen and oxygen atoms may also contribute to absorption in this region. For the related compound 3,5-diaminobenzoic acid, an absorption maximum has been observed around 324 nm.

In-depth Analysis:

The two amino groups act as strong auxochromes, causing a bathochromic (red) shift of the absorption maxima compared to benzene. The carboxylic acid group also influences the electronic transitions. The overall UV-Vis spectrum is a result of the interplay between the electronic effects of these three substituents on the aromatic ring. The extended conjugation and the presence of heteroatoms with non-bonding electrons lead to the characteristic absorption pattern.

Caption: Simplified diagram of electronic transitions in this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the structural identification and characterization of this compound. The ¹H and ¹³C NMR spectra confirm the substitution pattern of the aromatic ring and the presence of the key functional groups. The IR spectrum provides further evidence for these functional groups through their characteristic vibrational frequencies. Finally, the expected UV-Vis spectrum gives insight into the electronic structure of the molecule. By leveraging these spectroscopic techniques, researchers can confidently work with this compound in their synthetic and analytical endeavors.

References

A Technical Guide to the Solubility of 3,4-Diaminobenzoic Acid for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of 3,4-Diaminobenzoic Acid

This compound (3,4-DABA), a bifunctional aromatic compound, serves as a critical structural motif and versatile building block in modern chemistry.[1] Identified by its CAS Number 619-05-6, this off-white to light brown crystalline solid possesses a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol .[1][2] Its architecture, featuring a benzoic acid core substituted with two adjacent amino groups at the C3 and C4 positions, imparts a unique combination of acidic and basic properties, rendering it amphoteric.[1]

This dual functionality is the cornerstone of its utility. In pharmaceutical research and drug development, 3,4-DABA is a pivotal intermediate in the synthesis of a wide array of therapeutic agents, including antibacterial, antifungal, and anticancer compounds.[1][3] Its structural framework is integral to the creation of complex heterocyclic systems such as benzimidazoles and quinoxalines, which are prevalent scaffolds in medicinal chemistry.[4][5] Beyond pharmaceuticals, it is a key precursor in the dye and pigment industry and is used to synthesize high-performance polymers where it enhances thermal stability and mechanical properties.[1][3]

For the researcher, scientist, or drug development professional, a comprehensive understanding of the solubility profile of this compound is not merely academic; it is a fundamental prerequisite for successful application. Solubility dictates the choice of reaction media, influences reaction kinetics, governs purification strategies such as crystallization, and is a critical determinant of bioavailability in formulated drug products. This guide provides an in-depth analysis of its solubility in common organic solvents, a field-proven protocol for its determination, and context for its application.

Solubility Profile of this compound

The solubility of 3,4-DABA is governed by the interplay of its polar functional groups—the carboxylic acid and two aromatic amines—and its nonpolar benzene ring. The principle of "like dissolves like" dictates that its solubility is highest in polar solvents capable of hydrogen bonding. In the solid state, it can exist as a zwitterion, further influencing its interaction with solvent molecules.[4]

Published quantitative data for this compound is available for a limited number of solvents. The following table summarizes this data. It is important to note that while specific data for ethanol was not found for the 3,4-isomer, data for the closely related 3,5-diaminobenzoic acid is included as a relevant proxy, demonstrating a clear trend of increasing solubility with temperature.[6]

| Solvent | Chemical Class | Solubility | Temperature (°C) |

| Water | Protic | 2.2 mg/mL (2.2 g/L) | 20 |

| Methanol | Polar Protic | 10 mg/mL (10 g/L) | Not Specified |

| Dimethylformamide (DMF) | Polar Aprotic | 10 mg/mL (10 g/L) | Not Specified |

| Ethanol (99.55%) | Polar Protic | ~0.21 mg/mL (as mole fraction x₁ = 0.00006) | 25 |

| Ethanol (99.55%) | Polar Protic | ~0.32 mg/mL (as mole fraction x₁ = 0.00009) | 35 |

| Ethanol (99.55%) | Polar Protic | ~0.46 mg/mL (as mole fraction x₁ = 0.00013) | 45 |

Note: Data for ethanol is for the isomer 3,5-Diaminobenzoic acid and is provided for trend illustration. Solubility was converted from mole fraction assuming ideal solution density.[6]

Qualitative Assessment in Other Organic Solvents:

While quantitative data is not widely published for other common solvents, the chemical nature of 3,4-DABA allows for expert-driven predictions:

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Given its demonstrated solubility in DMF, 3,4-DABA is expected to be soluble in Dimethyl Sulfoxide (DMSO), another highly polar aprotic solvent capable of accepting hydrogen bonds. Its solubility in Acetonitrile is likely to be lower than in DMF or DMSO, a trend observed with the related p-aminobenzoic acid.[7]

-

Other Alcohols (e.g., Propanol, Butanol): Solubility is expected to decrease as the alkyl chain length of the alcohol increases, due to the corresponding decrease in solvent polarity. Studies on m-aminobenzoic acid show this trend clearly, with solubility ranking as methanol > ethanol > n-propanol > isopropanol > n-butanol.[8]

-

Esters and Ketones (e.g., Ethyl Acetate, Acetone): Moderate solubility is anticipated. These solvents are polar aprotic but are less polar than DMF or DMSO. For comparison, m-aminobenzoic acid is readily soluble in acetone, while p-aminobenzoic acid is soluble in ethyl acetate.[8][9]

-

Ethers (e.g., THF): Limited solubility is expected due to the lower polarity of tetrahydrofuran compared to the aforementioned solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): 3,4-DABA is expected to be poorly soluble or insoluble in nonpolar solvents, as the energy required to break the crystal lattice and solvate the polar functional groups would not be compensated by weak van der Waals interactions.

Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

For researchers requiring precise solubility data in a specific solvent system, the isothermal shake-flask method is the gold standard. This protocol is designed to be a self-validating system, ensuring the measurement of true thermodynamic equilibrium solubility.

Causality Behind Methodological Choices:

This protocol is not merely a sequence of steps but a system designed to achieve a specific physical state: a saturated solution in equilibrium with its solid phase at a constant temperature. The use of excess solute ensures saturation. Prolonged agitation facilitates the dissolution process to reach equilibrium, while the subsequent rest period allows fine particles to settle, preventing artifactual inflation of the measured concentration. Centrifugation provides a robust method for separating the solid and liquid phases. Finally, quantification via UV-Vis spectroscopy is chosen for its sensitivity and is applicable here because the aromatic nature of 3,4-DABA provides a strong chromophore.

Step-by-Step Experimental Workflow:

-

Preparation of Calibration Standards:

-

Accurately prepare a stock solution of 3,4-DABA in the chosen solvent (e.g., 1 mg/mL). Ensure it is fully dissolved.

-

Perform a serial dilution to create a series of at least five standards of known concentration that bracket the expected solubility range.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ-max) using a UV-Vis spectrophotometer.

-

Plot absorbance versus concentration to generate a calibration curve. The curve must exhibit high linearity (R² > 0.995) for the quantification to be trustworthy.

-

-

Sample Preparation and Equilibration:

-

To a series of glass vials (in triplicate for statistical validity), add a pre-weighed excess of solid 3,4-DABA (e.g., 20-30 mg). The presence of undissolved solid at the end of the experiment is the primary validation that saturation was achieved.

-

Add a precise volume of the selected organic solvent (e.g., 2 mL) to each vial.

-

Seal the vials tightly and place them in an isothermal shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for 24 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the initial 24-hour agitation, allow the vials to rest in the isothermal bath for at least another 24 hours to allow for sedimentation of suspended particles.

-

Carefully remove the vials. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all remaining undissolved solids. This step is critical for accurate results.

-

-

Quantification:

-

Carefully withdraw a small aliquot from the clear supernatant of each vial.

-

Dilute the aliquot with a known volume of the solvent to bring its concentration into the linear range of the previously established calibration curve. An accurate dilution factor is essential.

-

Measure the absorbance of the diluted sample at the λ-max.

-

Using the equation from the calibration curve, calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the final solubility of 3,4-DABA in the solvent. The results from the triplicate samples should be averaged, and the standard deviation reported.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Safety and Handling Recommendations

As a responsible scientist, proper handling of this compound is paramount. The compound is classified as an irritant, causing potential irritation to the eyes, respiratory system, and skin.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.

-

Handling: Use with adequate ventilation, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid all personal contact. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials. An inert atmosphere is recommended for long-term storage.

Conclusion

This compound is a compound of significant value to the pharmaceutical and chemical industries. Its utility is intrinsically linked to its solubility, which governs its reactivity, purification, and formulation. While quantitative solubility data is established for key polar solvents like water, methanol, and DMF, further experimental determination in other systems is often required for specific applications. By leveraging the foundational data and robust experimental protocol provided in this guide, researchers can confidently select appropriate solvent systems, optimize reaction conditions, and accelerate the development of novel molecules and materials.

References

- 1. srinichem.com [srinichem.com]

- 2. This compound | C7H8N2O2 | CID 69263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 619-05-6 [chemicalbook.com]

- 5. This compound CAS#: 619-05-6 [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

An In-Depth Technical Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6)

Abstract

3,4-Diaminobenzoic acid (3,4-DABA), registered under CAS number 619-05-6, is a highly versatile aromatic compound possessing a unique trifunctional architecture. With two adjacent amino groups and a carboxylic acid moiety on a benzene ring, it serves as a critical building block in advanced organic synthesis. This guide provides an in-depth analysis of its physicochemical properties, spectroscopic signature, chemical reactivity, and key applications. We will explore its pivotal role as a monomer in the synthesis of high-performance polymers like polybenzimidazoles, its utility as a precursor for heterocyclic compounds and active pharmaceutical ingredients (APIs), and its function as a specialized reagent in biochemical assays. This document is intended for researchers, chemists, and drug development professionals, offering both fundamental data and field-proven insights to leverage the full potential of this important intermediate.

Core Physicochemical and Molecular Properties

This compound is an aromatic organic compound that typically appears as a brown to light-brown or off-white crystalline powder.[1] Its structure, featuring both acidic (carboxylic acid) and basic (amino) functional groups, allows it to exhibit amphoteric behavior.[1] In the solid state, it can exist in a zwitterionic form, where the carboxylic proton transfers to one of the amino groups.[2]

The strategic ortho-positioning of the two amine groups is fundamental to its reactivity, particularly in condensation reactions that form five- or six-membered heterocyclic rings. This structural feature is the primary driver for its widespread use in materials science and medicinal chemistry.

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 619-05-6 | |

| Molecular Formula | C₇H₈N₂O₂ | [3] |

| Molecular Weight | 152.15 g/mol | [3] |

| Appearance | Brown to light brown or off-white powder | [1][3] |

| Melting Point | ~208-210 °C (decomposes) | [2] |

| Solubility | Moderately soluble in water; soluble in polar organic solvents like DMF and methanol. | [2][4] |

| pKa | 5.02 ± 0.10 (Predicted) | [1] |

| IUPAC Name | This compound | [5] |

Spectroscopic Profile: A Molecular Fingerprint

Spectroscopic analysis is crucial for identity confirmation and quality control. The key features for 3,4-DABA are as follows:

-

¹H NMR Spectroscopy: In a suitable deuterated solvent like DMSO-d₆, the spectrum will display characteristic signals for the aromatic protons, which typically appear between 6.4 and 7.2 ppm.[6] The protons of the two amino groups (-NH₂) and the carboxylic acid proton (-COOH) will also be visible, often as broad singlets that may exchange with D₂O.[6]

-

¹³C NMR Spectroscopy: The spectrum will show seven distinct carbon signals. The carboxyl carbon (-COOH) is the most downfield shifted. The six aromatic carbons will have chemical shifts influenced by the electron-donating amino groups and the electron-withdrawing carboxylic acid group.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expect to see:

-

N-H Stretching: Broad absorptions in the 3200-3500 cm⁻¹ region corresponding to the primary amine groups.

-

O-H Stretching: A very broad band from the carboxylic acid, typically in the 2500-3300 cm⁻¹ range, often overlapping with C-H stretches.

-

C=O Stretching: A strong, sharp absorption around 1680-1710 cm⁻¹ from the carbonyl of the carboxylic acid.

-

C=C Stretching: Aromatic ring vibrations appear in the 1450-1600 cm⁻¹ region.

-

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 3,4-DABA stems from its three reactive sites. The ortho-disposed amino groups are particularly significant as they are primed for cyclocondensation reactions.

-

Benzimidazole Formation: This is a cornerstone reaction of 3,4-DABA. Condensation with aldehydes or carboxylic acids (or their derivatives) under acidic conditions leads to the formation of 2-substituted benzimidazoles.[2][4] This reaction is fundamental to the synthesis of polybenzimidazole (PBI) polymers and various pharmaceutical agents.[7][8]

-

Polymer Synthesis: 3,4-DABA is a key AB-type monomer for producing high-performance polymers. Through self-polycondensation at high temperatures, it forms poly(2,5-benzimidazole) (ABPBI), a polymer renowned for its exceptional thermal stability and mechanical strength.[3][8]

-

Acylation and Amide Bond Formation: Both the amino groups and the carboxylic acid can participate in standard acylation and amide coupling reactions, making it a valuable building block for creating more complex molecules.[1][4]

-

Diazotization: The primary aromatic amine groups can be converted to diazonium salts, which are versatile intermediates for introducing a wide range of functional groups onto the aromatic ring.

Key Applications in Research and Development

The unique structure of 3,4-DABA makes it an indispensable tool in several high-tech fields.

-

High-Performance Polymers: As a monomer for PBI, it is used to create materials for demanding applications, including fire-retardant fabrics for firefighting and aerospace, high-temperature fuel cell membranes, and specialty engineering plastics.[3][8][9]

-

Pharmaceutical and Drug Development: The benzimidazole scaffold, readily synthesized from 3,4-DABA, is a privileged structure in medicinal chemistry. It is found in a variety of drugs with antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3] Therefore, 3,4-DABA is a crucial starting material in the development of new APIs.[3]

-

Dyes and Pigments: It serves as a precursor for azo dyes, where the amino groups are diazotized and coupled with other aromatic compounds to produce vibrant and stable pigments for the textile industry.[3]

-

Biochemical Research and Sensors: Derivatives of 3,4-DABA are used as redox labels for the electrochemical detection of DNA mismatches.[2] Its ability to form stable complexes with metal ions also opens applications in catalysis and chemical sensing.[3]

Experimental Protocol: Synthesis of a 2-Substituted Benzimidazole

This protocol details a representative cyclocondensation reaction to synthesize a benzimidazole derivative, a common workflow for medicinal chemists and materials scientists.

Objective: To synthesize 2-Phenylbenzimidazole from this compound and benzaldehyde. (Note: This is an illustrative reaction. In practice, o-phenylenediamine is more commonly used for this specific target, but the principle demonstrates the reactivity of the ortho-diamine functionality).

Workflow Diagram:

Caption: Experimental workflow for benzimidazole synthesis.

Methodology:

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.52 g, 10 mmol).

-

Solvent and Reactant Addition: Add 20 mL of ethanol followed by benzaldehyde (1.06 g, 10 mmol).

-

Causality: Ethanol is chosen as a polar protic solvent that can dissolve the reactants and facilitate the reaction. An equimolar ratio of reactants is used to ensure complete conversion.

-

-

Catalysis: Add glacial acetic acid (2 mL) to the mixture.

-

Causality: The acid catalyzes the initial imine formation and the subsequent cyclization by protonating the carbonyl oxygen of the aldehyde, making it more electrophilic.

-

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

-

Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The disappearance of the starting materials and the appearance of a new, typically UV-active spot, indicates product formation.

-

-

Isolation: Once the reaction is complete, cool the flask to room temperature. A precipitate may form.

-

Purification: Collect the crude solid product by vacuum filtration. Wash the solid with cold water to remove any remaining acid catalyst and salts.

-

Causality: Washing with cold water removes water-soluble impurities without significantly dissolving the desired organic product.

-

-

Drying and Characterization: Dry the purified solid in a vacuum oven. Characterize the final product by melting point, IR, and NMR spectroscopy to confirm its identity and purity.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

-

Hazards: It is classified as an irritant, causing skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory system irritation.[10] Ingestion may be harmful.[11]

-

Personal Protective Equipment (PPE): Always wear suitable protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[10][12] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[11]

-

Handling: Avoid creating dust.[12] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place in a tightly sealed container.[10] Keep away from strong oxidizing agents.

Conclusion

This compound is a cornerstone intermediate whose value is defined by its trifunctional nature. The strategic placement of its reactive groups enables a diverse range of chemical transformations, from the formation of robust, thermally stable polymers to the synthesis of complex, biologically active heterocyclic systems. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for any researcher aiming to innovate in materials science, organic synthesis, or pharmaceutical development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 619-05-6 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 619-05-6: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C7H8N2O2 | CID 69263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 619-05-6 | FD00484 | Biosynth [biosynth.com]

- 8. Buy this compound | 619-05-6 [smolecule.com]

- 9. [논문]Copolymerization of 4-(3,4-diamino-phenoxy)-benzoic acid and this compound towards H3PO4-doped PBI membranes for proton conductor with better processability [scienceon.kisti.re.kr]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. chemicalbook.com [chemicalbook.com]

Physical characteristics of 3,4-Diaminobenzoic acid crystals

An In-depth Technical Guide to the Physical Characteristics of 3,4-Diaminobenzoic Acid Crystals

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword

This compound (3,4-DABA) is a versatile aromatic compound that serves as a critical building block in numerous synthetic pathways, particularly within the pharmaceutical and materials science sectors.[1] Its bifunctional nature, possessing both amino and carboxylic acid moieties, allows for a rich chemistry, making it a valuable precursor for heterocyclic compounds, polymers with enhanced thermal stability, and active pharmaceutical ingredients (APIs).[1][2] For professionals in drug development, a thorough understanding of the solid-state properties of an API or its intermediates is paramount. The crystalline form of a substance dictates its physical and chemical stability, solubility, bioavailability, and manufacturability. This guide provides a comprehensive examination of the known physical characteristics of 3,4-DABA crystals, grounded in experimental data and established analytical principles. We will delve into its crystallographic nature, spectroscopic signature, and thermal behavior, offering both foundational knowledge and practical, field-proven methodologies for its characterization.

Crystallographic Properties of this compound

The spatial arrangement of molecules within a crystal lattice is the most fundamental physical characteristic of a solid-state material. This arrangement defines the material's macroscopic properties. For 3,4-DABA, single-crystal X-ray diffraction has provided a definitive look into its solid-state architecture.

Crystal System and Zwitterionic State

This compound crystallizes in the monoclinic C2/c space group .[3][4] A crucial insight from crystallographic studies is that in the solid state, the 3,4-DABA molecule exists as a zwitterion .[3][4] This is a result of an intramolecular proton transfer from the carboxylic acid group (-COOH) to the amino group at the meta-position (position 3). This phenomenon is common in amino acids and results in a molecule with both a positive (ammonium, -NH₃⁺) and a negative (carboxylate, -COO⁻) formal charge, while maintaining overall electrical neutrality. The stability of this zwitterionic form in the crystal is heavily influenced by the formation of an extensive network of intermolecular hydrogen bonds, which dictates the crystal packing.

| Crystallographic Parameter | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | [2] |

| Molecular Weight | 152.15 g/mol | [2] |

| Crystal System | Monoclinic | [3][4] |

| Space Group | C2/c | [3][4] |

| Unit Cell Dimensions | a = 22.564(5) Å | [3][4] |

| b = 3.940(1) Å | [3][4] | |

| c = 15.176(3) Å | [3][4] | |

| β = 103.99(3)° | [3][4] |

The Significance of Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal form or arrangement. Different polymorphs of the same compound can have vastly different physical properties, including melting point, solubility, and stability. While specific polymorphic studies on 3,4-DABA are not widely published, the phenomenon is well-documented in its isomers, such as ortho-, meta-, and para-aminobenzoic acids.[5] For instance, p-aminobenzoic acid is known to have at least two polymorphs (α and β), with the stable form being dependent on temperature.[3] m-Aminobenzoic acid is a rare example of a system with at least five known polymorphs.[5]

Causality: The existence of multiple polymorphs arises from the competition between kinetic and thermodynamic factors during the crystallization process. Different solvent systems, cooling rates, and pressures can favor the nucleation and growth of different crystal forms. For a pharmaceutical intermediate like 3,4-DABA, the unanticipated appearance of a new, less soluble, or less stable polymorph during manufacturing can have catastrophic consequences for process control and final product quality. Therefore, a thorough polymorphic screen is a critical step in the development of any crystalline solid.

Caption: A generalized workflow for polymorphic screening of a crystalline solid.

Spectroscopic Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of a compound by probing its characteristic bond vibrations. These techniques are invaluable for confirming the identity and elucidating the structural features of 3,4-DABA crystals.

FTIR and Raman Spectral Analysis

The vibrational spectra of 3,4-DABA have been recorded and analyzed, with assignments of the normal modes supported by theoretical calculations.[6] The spectra are consistent with the zwitterionic structure confirmed by X-ray diffraction.

Key Spectral Features:

-

N-H Stretching: The presence of the -NH₃⁺ group (from the zwitterion) gives rise to broad absorption bands in the FTIR spectrum, typically in the 3200-2800 cm⁻¹ region, which are characteristic of ammonium salt stretching vibrations.

-

C=O and C-O Stretching: The carboxylate group (-COO⁻) is characterized by strong asymmetric and symmetric stretching vibrations. The asymmetric stretch typically appears as a very strong band in the FTIR spectrum around 1580-1610 cm⁻¹, while the symmetric stretch appears in the 1400-1440 cm⁻¹ region.[6] The absence of a typical carboxylic acid C=O stretch around 1700 cm⁻¹ is strong evidence for the deprotonated carboxylate form.

-

Aromatic Vibrations: The benzene ring gives rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region.

| Vibrational Mode | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Assignment | Source |

| N-H Asymmetric Stretch | ~3476 | ~3476 | Amino Group (-NH₂) | [6] |

| N-H Symmetric Stretch | ~3376 | ~3376 | Amino Group (-NH₂) | [6] |

| Aromatic C-H Stretch | ~3065 | ~3065 | Benzene Ring | [6] |

| C=O Asymmetric Stretch | ~1609 | - | Carboxylate (-COO⁻) | [6] |

| C=C Ring Stretch | ~1587 | ~1587 | Benzene Ring | [6] |

| C=O Symmetric Stretch | ~1440 | ~1440 | Carboxylate (-COO⁻) | [6] |

Thermal Properties and Stability

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for determining the stability and phase behavior of crystalline materials as a function of temperature.

Melting Behavior and Decomposition

This compound is reported to melt with decomposition.[3][7] This is a common characteristic for molecules that contain functional groups that can react at elevated temperatures. In the case of 3,4-DABA, decarboxylation (loss of CO₂) is a likely initial decomposition pathway.

| Thermal Property | Value | Source |

| Melting Point | 208-210 °C (decomposes) | [3][7] |

| Boiling Point | ~275 °C (rough estimate) | [3][7] |

Expertise & Experience: The observation of "melting with decomposition" implies that the endothermic event of melting is closely followed by or occurs simultaneously with an exothermic or endothermic event associated with mass loss. A simultaneous TGA-DSC analysis is the most effective way to deconvolute these events. The DSC would show the heat flow associated with melting, while the TGA would simultaneously record the onset of mass loss, confirming decomposition. The appearance of the sample should also be monitored during heating, as color changes often precede or accompany decomposition.

Experimental Protocols

The following protocols are provided as self-validating systems for the physical characterization of 3,4-DABA crystals. They are based on standard methodologies for the analysis of organic and pharmaceutical compounds.[9]

Powder X-ray Diffraction (PXRD)

Objective: To obtain a diffraction pattern for phase identification, purity assessment, and to confirm the crystalline nature of a bulk sample of 3,4-DABA.

Instrumentation: A calibrated powder X-ray diffractometer equipped with a copper (Cu Kα) X-ray source.

Methodology:

-

Sample Preparation: Gently grind a small amount (approx. 100-200 mg) of the 3,4-DABA crystalline powder with a mortar and pestle to ensure a random orientation of the crystallites.

-

Mounting: Pack the powder into a low-background sample holder. Use a flat edge, such as a glass slide, to press the sample gently, ensuring the surface is flat and flush with the holder's surface.

-

Instrument Setup: Place the sample holder into the diffractometer.

-

Data Collection:

-

Set the 2θ scan range, typically from 5° to 40°.

-

Use a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Ensure the X-ray tube is operating at the recommended voltage and current (e.g., 40 kV and 40 mA).

-

-

Data Analysis: Process the resulting diffractogram to identify the peak positions (in degrees 2θ) and their relative intensities. Compare the experimental pattern to a reference pattern from a database or one calculated from single-crystal data to confirm the phase identity.

Caption: Standard workflow for Powder X-ray Diffraction analysis.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, and to observe any other solid-state phase transitions of 3,4-DABA.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of 3,4-DABA powder into a clean aluminum DSC pan.

-